Z-D-Lys(boc)-ome
Description
Contextualization of Protected Amino Acids in Organic and Biochemical Synthesis
Protected amino acids are foundational to the controlled and sequential assembly of peptides and other complex molecules. ru.nl In essence, they are amino acids where one or more of the reactive functional groups—typically the amino group and the carboxyl group, as well as any reactive side chains—are temporarily masked with a chemical moiety known as a protecting group. academie-sciences.fr This strategy prevents unwanted side reactions during chemical transformations, allowing chemists to direct reactions to specific sites on a molecule. rsc.org The use of these derivatives is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with high precision and efficiency. rsc.org
Strategic Importance of Protecting Groups in Complex Molecular Architectures
Protecting groups are indispensable tools in the synthesis of complex molecules like pharmaceuticals and natural products. chemicalbook.comcymitquimica.com They allow for the selective manipulation of different functional groups within a molecule, which is crucial when multiple reactive sites are present. chemicalbook.commdpi.com The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable without affecting the rest of the molecule. academie-sciences.fr The concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions, is a powerful strategy in multi-step synthesis, allowing for the sequential deprotection and modification of various functional groups. mdpi.com
Overview of Lysine (B10760008) Derivatives in Chemical Biology and Medicinal Chemistry
Lysine, an essential amino acid, possesses two amino groups: the α-amino group and the ε-amino group in its side chain. This dual functionality makes lysine a versatile building block in chemical biology and medicinal chemistry. hmdb.ca Derivatives of lysine, where these amino groups are selectively modified or protected, are of particular interest. researchgate.net They are used to create peptides with specific properties, to develop targeted drug delivery systems, and to synthesize biopharmaceuticals. chemimpex.comchemimpex.com The ability to selectively functionalize the lysine side chain allows for the attachment of various moieties, such as fluorescent probes, drug molecules, or other signaling groups, thereby enhancing the therapeutic efficacy or enabling the study of biological processes. chemimpex.comscbt.com
Significance and Research Trajectory of Z-D-Lys(boc)-ome
This compound, or Nα-Z-Nε-Boc-D-lysine methyl ester, is a D-lysine derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group, the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified as a methyl ester (-ome). chemimpex.comrsc.org This specific combination of protecting groups makes it a highly valuable intermediate in peptide synthesis. chemimpex.comchemimpex.com The Z group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions, providing orthogonal control over the deprotection of the two amino groups. The methyl ester protects the carboxylic acid and can be removed by saponification. This derivative is particularly useful for the incorporation of a D-lysine residue into a peptide chain, which can be important for creating peptides with enhanced stability against enzymatic degradation. nih.gov Research involving this compound and its analogs is focused on the synthesis of novel peptides with therapeutic potential, including those for use in vaccines and as drug candidates targeting specific biological pathways. rsc.orgchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQKFBUQSKZOS-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Functional Derivatization of Z D Lys Boc Ome
General Synthetic Pathways for Protected D-Lysine Derivatives
The synthesis of Z-D-Lys(boc)-ome, a dually protected D-lysine methyl ester, is a cornerstone in the preparation of complex peptides and other specialized organic molecules. chemimpex.com The strategic protection of the α-amino, ε-amino, and carboxyl groups allows for regioselective reactions, which are fundamental in peptide synthesis. researchgate.net
Multi-step Reaction Protocols for this compound
The creation of this compound typically involves a multi-step process starting from D-lysine. A common approach involves the initial protection of the ε-amino group with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the α-amino group with a benzyloxycarbonyl (Z) group. The final step is the esterification of the carboxylic acid to a methyl ester.
An illustrative synthetic sequence can be outlined as follows:
Selective Nε-Boc protection: D-lysine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to yield Nε-(tert-butyloxycarbonyl)-D-lysine.
Nα-Z protection: The resulting Nε-protected lysine (B10760008) is then treated with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under Schotten-Baumann conditions (in the presence of a base) to afford Nα-(benzyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-D-lysine, also known as Z-D-Lys(Boc)-OH. issuu.com
Methyl Esterification: The carboxyl group of Z-D-Lys(Boc)-OH is then esterified to produce the final product, this compound. This can be achieved using various esterification methods.
In some synthetic strategies, the order of protection might be altered, or alternative starting materials might be employed. For instance, a synthesis could start from a pre-formed lysine methyl ester, followed by the sequential or simultaneous introduction of the protecting groups.
Key Reagents and Reaction Conditions in this compound Synthesis
The successful synthesis of this compound hinges on the careful selection of reagents and the precise control of reaction conditions. The following table summarizes the key reagents and typical conditions for each major synthetic step.
| Synthetic Step | Key Reagents | Typical Solvents | Reaction Conditions | Reference(s) |
| Nε-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA) | Water, THF, Acetonitrile | 0°C to ambient temperature | wikipedia.org, jk-sci.com |
| Nα-Z Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | Dichloromethane (B109758) (DCM), Chloroform | Reflux | total-synthesis.com |
| Methyl Esterification | Thionyl chloride (SOCl₂) followed by methanol, or DCC/DMAP with methanol | Dichloromethane (DCM), DMF | Varies with method | prepchem.com |
Protecting Group Chemistry and Orthogonal Strategies
The utility of this compound in synthetic chemistry is largely due to the distinct properties of the Z and Boc protecting groups. The ability to selectively remove one group while the other remains intact, a concept known as orthogonality, is crucial for the stepwise elongation of peptide chains or other complex molecular architectures. researchgate.netiris-biotech.de
Role and Cleavage Mechanisms of tert-Butyloxycarbonyl (Boc) Protection
The tert-butyloxycarbonyl (Boc) group is another cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. wikipedia.orgjk-sci.com
Role: In this compound, the Boc group protects the ε-amino group of the lysine side chain. This prevents the side chain from reacting during peptide bond formation involving the α-amino group of another amino acid. peptide.com
Cleavage Mechanism: The Boc group is characteristically labile under acidic conditions. wikipedia.orgchemistrysteps.com The most common method for its removal involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). wikipedia.orgjk-sci.com The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. chemistrysteps.com Due to its acid sensitivity, the Boc group is stable to basic conditions and hydrogenolysis, which are used to remove other protecting groups like Fmoc and Z, respectively. organic-chemistry.org
Orthogonal Deprotection Strategies in this compound Derivatization
The presence of both Z and Boc protecting groups in this compound allows for orthogonal deprotection, a powerful strategy in multi-step synthesis. iris-biotech.de This means that one group can be selectively removed in the presence of the other by choosing appropriate deprotection conditions. researchgate.net
For example, the Boc group on the lysine side chain can be removed with an acid like TFA, leaving the Z group on the α-amino group intact. peptide.com This allows for the selective modification of the side chain, such as the attachment of labels or the formation of branched peptides. peptide.com
Conversely, the Z group can be removed by hydrogenolysis while the Boc group remains unaffected. google.com This strategy is employed when the α-amino group needs to be deprotected for peptide chain elongation.
The following table outlines the orthogonal deprotection possibilities for this compound.
| Target Deprotection | Reagents and Conditions | Intact Protecting Group | Reference(s) |
| Selective Boc Removal | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Z | wikipedia.orgjk-sci.com |
| Selective Z Removal | H₂/Pd-C (Catalytic Hydrogenolysis) | Boc | total-synthesis.combachem.com |
This orthogonality is fundamental to the versatility of this compound as a building block in the synthesis of complex, well-defined molecular structures. researchgate.netiris-biotech.de
Stereochemical Purity and Control in D-Amino Acid Synthesis
The incorporation of D-amino acids, such as D-lysine, into peptides is a strategic approach to enhance their stability and resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. jpt.comnih.gov The biological activity of a peptide is highly dependent on its three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. jpt.comucsb.edu Consequently, ensuring the high stereochemical purity of D-amino acid building blocks is of paramount importance in pharmaceutical and biochemical research. google.com Several methods have been developed to produce enantiopure D-amino acids.
Enzymatic methods are highly valued for their high stereoselectivity and mild reaction conditions. researchgate.netmdpi.com These biocatalytic approaches often provide high yields and enantiomeric excess (ee). nih.gov Another major strategy involves chromatographic separation, which is also used for analytical verification of purity. researchgate.net
Table 2: Key Methods for Ensuring Stereochemical Purity of D-Amino Acids
| Method Type | Technique | Description | References |
|---|---|---|---|
| Enzymatic | Kinetic Resolution | An enantiospecific enzyme selectively modifies one enantiomer in a racemic mixture, allowing the desired enantiomer to be separated. For example, L-amino acid oxidase can be used to deaminate the L-enantiomer, leaving the pure D-enantiomer. | researchgate.netnih.gov |
| Dynamic Kinetic Resolution (DKR) | This method improves on kinetic resolution by integrating an in-situ racemization step, which continuously converts the unwanted enantiomer into the desired one, enabling theoretical yields approaching 100%. | google.comresearchgate.net | |
| Asymmetric Synthesis | Stereoselective enzymes, such as D-amino acid aminotransferases or engineered transaminases, are used to directly synthesize the D-amino acid from an achiral precursor like an α-keto acid. | mdpi.comnih.gov | |
| Multi-Enzyme Cascades | Multiple enzymes are used in a one-pot reaction to convert a readily available starting material (e.g., an L-amino acid) into the desired D-amino acid through a series of stereospecific reactions. A two-enzyme system of a racemase and a decarboxylase has been used to produce D-lysine from L-lysine. | mdpi.commdpi.com |
| Chromatographic | Chiral Chromatography (Preparative) | Racemic mixtures are separated into individual enantiomers by passing them through a column containing a chiral stationary phase (CSP). | researchgate.net |
The control of stereochemical purity requires robust analytical techniques to accurately quantify the enantiomeric composition of a sample. Several methods are widely employed for this purpose.
Table 3: Analytical Techniques for Enantiomeric Purity Determination
| Analytical Technique | Principle | Application Notes | References |
|---|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times, allowing for separation and quantification. | A common and reliable method. Some derivatives can be analyzed directly, while others may require derivatization with a chromophoric group for UV detection. | researchgate.netcat-online.com |
| Chiral Gas Chromatography (GC) | Volatile amino acid derivatives are separated on a chiral capillary column. | Highly effective for separating enantiomers of both proteinogenic and non-proteinogenic amino acids. Often requires deprotection and derivatization to ensure volatility. | cat-online.com |
| GC-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the detection sensitivity of MS. A deuterium-labeling method can be used to accurately determine the enantiomeric purity of amino acid derivatives by monitoring unlabeled forms. | Offers high accuracy and can help avoid false results from co-eluting contaminants, especially when analyzing derivatives or peptides after hydrolysis. | researchgate.netcat-online.com |
| Optical Rotation Measurement | Chiral molecules rotate the plane of polarized light. The direction and magnitude of rotation are characteristic of a specific enantiomer at a given concentration and wavelength. | A classical method used for qualitative confirmation and to verify the final product's stereochemical identity, as seen with the specific rotation value for this compound. | chemimpex.com |
Through the application of these synthetic, purification, and analytical methods, researchers can produce and verify the high enantiomeric purity of D-amino acid derivatives like this compound, which is essential for their successful application in the development of novel therapeutics and research tools. researchgate.netresearchgate.net
Role in Advanced Peptide Synthesis Methodologies
Application in Solid-Phase Peptide Synthesis (SPPS)
While the Fmoc/tBu strategy is more prevalent in modern Solid-Phase Peptide Synthesis (SPPS), the use of Z-protected amino acids offers an alternative, particularly in specific synthetic designs where its stability profile is advantageous. cdnsciencepub.compeptide.com
In SPPS, the peptide is assembled step-by-step while anchored to an insoluble resin support. The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. While Fmoc-Lys(Boc)-OH is the standard choice for incorporating lysine (B10760008) in Fmoc-based SPPS, a Z-protected lysine derivative could theoretically be employed. iris-biotech.de
The incorporation of a building block like Z-D-Lys(boc)-ome would first require its anchoring to the resin, a step not typically performed with a methyl ester. More commonly, the corresponding carboxylic acid, Z-D-Lys(Boc)-OH, would be attached to a suitable resin. Following this, the peptide chain would be elongated from the N-terminus of another amino acid. If this compound were to be used as a coupling component, its carboxyl group would need to be activated to react with the deprotected N-terminal amine of the resin-bound peptide. The Z-group would protect the α-amine during this coupling step. However, the use of a methyl ester in standard SPPS coupling is not typical, as pre-activated amino acids (as free acids) are standard. The primary utility of the Z/Boc protection scheme for lysine in SPPS lies in orthogonal strategies, where the side chain can be deprotected on-resin for branching or modification while the peptide backbone and other side chains remain protected. sigmaaldrich.com
The efficiency of any coupling reaction in SPPS is critical for the purity and yield of the final peptide. This is influenced by the choice of coupling reagents, solvents, temperature, and the steric hindrance of the amino acids involved. iris-biotech.de Common coupling reagents are categorized into carbodiimides (like DCC and DIC) and phosphonium (B103445) or aminium salts (like HBTU, HATU, and PyBOP). sigmaaldrich.com These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, facilitating amide bond formation. sigmaaldrich.com
For a sterically demanding coupling, or to minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is often included. orgsyn.orgacs.org The choice of solvent is also crucial, with DMF being common, though alternatives are sought for their green credentials and to improve resin swelling and reaction kinetics. sigmaaldrich.com Temperature can also be increased to drive difficult couplings to completion, a technique known as high-temperature SPPS. csic.es While these are general principles for optimizing SPPS, specific and detailed research findings on the optimization of coupling conditions for this compound in SPPS are not extensively documented, as the Fmoc-Lys(Boc)-OH variant is more commonly utilized. iris-biotech.deiris-biotech.de
Application in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis, particularly for large-scale production, often relies on the coupling of smaller, pre-synthesized peptide fragments. google.com In this arena, this compound and its derivatives are valuable intermediates.
A prominent example of the use of a Z-D-Lys(Boc)-containing fragment is in the synthesis of Octreotide, a cyclic octapeptide therapeutic. google.com Several patented synthesis strategies involve the coupling of two tripeptide segments. google.comgoogle.com One such strategy couples a fragment like Boc-D-Phe-Cys(Acm)-Phe-OMe with a fragment containing the Z-D-Lys(Boc) moiety, specifically Z-D-Trp-Lys(Boc)-Thr-OMe . google.comgoogle.com
The synthesis of this key intermediate, Z-D-Trp-Lys(Boc)-Thr-OMe, involves the condensation of Z-D-Trp-Lys(Boc)-OH with H-Thr-OMe using coupling agents like HBTU in a solvent such as DMF. google.com The resulting protected tripeptide can then be used in a subsequent fragment condensation step to build the larger peptide backbone. google.com This modular approach allows for the purification of intermediates at each stage, leading to a higher purity final product, which is a significant advantage of solution-phase synthesis for manufacturing. google.com
Another documented example is the synthesis of the tripeptide Z-D-Lys(Boc)-Phe-Gly-OMe . prepchem.com This was achieved by coupling Z-D-Lys(Boc)-Phe-OH with H-Gly-OMe·HCl using DCC and HOObt as coupling reagents in DMF. prepchem.com This demonstrates a classic solution-phase peptide bond formation where the methyl-esterified glycine (B1666218) is the C-terminal residue.
Table 1: Examples of Z-D-Lys(Boc)-Containing Fragments in Solution-Phase Synthesis
| Fragment | Precursors | Coupling Reagents | Reference |
|---|---|---|---|
| Z-D-Trp-Lys(Boc)-Thr-OMe | Z-D-Trp-Lys(Boc)-OH and H-Thr-OMe | HBTU, TEA | google.com |
| Z-D-Lys(Boc)-Phe-Gly-OMe | Z-D-Lys(Boc)-Phe-OH and H-Gly-OMe·HCl | DCC, HOObt, NEM | prepchem.com |
This table is interactive. Click on the headers to sort.
The kinetics and efficiency of peptide coupling reactions in the solution phase are paramount for achieving high yields and minimizing side reactions, especially racemization. The rate of coupling is dependent on the activation method of the carboxylic acid group. Reagents like DCC/HOBt or HBTU are designed to rapidly form an activated ester that is then susceptible to nucleophilic attack by the free amine of the other fragment. orgsyn.org
Engineering of Complex Peptide Structures
The orthogonal protection offered by the Z and Boc groups on the lysine side chain is a key enabler for the synthesis of complex peptide structures such as branched and cyclic peptides. issuu.comacs.org The ε-amino group of lysine is a common site for introducing branching or for attaching labels, lipids, or other molecules. issuu.com
By selectively removing the Boc group from the lysine side chain using mild acid, a free amine is exposed. This amine can then be used as a point for building a second peptide chain, creating a branched peptide. Alternatively, it can be reacted with an activated carboxyl group from the same peptide chain or another peptide to form cyclic or bicyclic structures. acs.org The Z-group on the α-amine and other protecting groups on the peptide remain intact during this process. For example, the use of a Lys(Z) derivative allows for side-chain specific derivatization, and its deprotection can be part of a tandem in situ cyclization strategy. iris-biotech.de While many examples use the Fmoc/Boc combination for such strategies, the Z/Boc pairing provides an alternative orthogonal scheme, particularly valuable in solution-phase and fragment-based approaches to complex peptide engineering. peptide.com
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine methyl ester |
| Z-D-Lys(Boc)-OH | Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysine |
| Fmoc-Lys(Boc)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-lysine |
| Z-D-Trp-Lys(Boc)-Thr-OMe | Nα-Benzyloxycarbonyl-D-tryptophyl-Nε-tert-butyloxycarbonyl-L-lysyl-L-threonine methyl ester |
| Boc-D-Phe-Cys(Acm)-Phe-OMe | Nα-tert-Butyloxycarbonyl-D-phenylalanyl-S-acetamidomethyl-L-cysteinyl-L-phenylalanine methyl ester |
| Z-D-Lys(Boc)-Phe-Gly-OMe | Nα-Benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-D-lysyl-L-phenylalanyl-glycine methyl ester |
| H-Gly-OMe·HCl | Glycine methyl ester hydrochloride |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| TEA | Triethylamine |
| NEM | N-Ethylmorpholine |
| DMF | Dimethylformamide |
| Z-MeLeu-Lys(Z)-OMe | Nα-Benzyloxycarbonyl-N-methyl-L-leucyl-Nε-benzyloxycarbonyl-L-lysine methyl ester |
| Octreotide | D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxymethyl)propyl]-L-cysteinamide cyclic (2-7)-disulfide |
Synthesis of Branched Peptides Incorporating this compound
The synthesis of branched peptides, where additional peptide chains are attached to the side chain of an amino acid within the main backbone, relies heavily on the use of orthogonally protected amino acids. The Z and Boc protecting groups on this compound are a classic example of an orthogonal protection scheme. fiveable.mebiosynth.com The Benzyloxycarbonyl (Z) group is typically removed by hydrogenolysis, while the tert-butyloxycarbonyl (Boc) group is labile to acidolysis (e.g., using trifluoroacetic acid, TFA). biosynth.comresearchgate.net This differential stability allows for the selective deprotection of one amino group while the other remains protected, enabling the stepwise elongation of peptide chains from either the α-amino or ε-amino group of the D-lysine residue.
The process for creating a branched peptide using a lysine derivative like this compound generally follows a strategic sequence of protection and deprotection steps. In solid-phase peptide synthesis (SPPS), an amino acid with an orthogonally protected lysine derivative is incorporated into the growing peptide chain. rsc.org For instance, if the main chain is assembled using the Fmoc/tBu strategy, a derivative like Fmoc-D-Lys(Boc)-OH would be used. After the main chain is synthesized, the Boc group on the lysine side chain can be selectively removed with acid, exposing the ε-amino group for the synthesis of the branch. Conversely, if a Boc/Bzl strategy is employed, Z-D-Lys(Boc)-OH can be utilized where the Z group protects the α-amino group and the Boc group protects the side chain.
The efficiency of this branching depends on the selective and complete removal of the chosen protecting group without affecting other protecting groups on the peptide. The use of highly efficient coupling reagents is also crucial to ensure high yields in the formation of the peptide bonds at the branching point.
Table 1: Orthogonal Protecting Groups for Lysine in Branched Peptide Synthesis
| Protecting Group on α-Amine | Protecting Group on ε-Amine | Deprotection Condition for ε-Amine | Orthogonality |
|---|---|---|---|
| Fmoc | Boc | Acid (e.g., TFA) | High |
| Boc | Z | Hydrogenolysis | High |
| Fmoc | Mtt | Mild Acid (e.g., 1% TFA in DCM) | High |
This table illustrates common orthogonal protection strategies for lysine, which are conceptually applicable to derivatives like this compound.
Cyclic Peptide Formation and Conformational Impact of D-Lysine
Cyclic peptides often exhibit enhanced stability against enzymatic degradation and can possess improved binding affinity and selectivity for biological targets compared to their linear counterparts. google.comacs.org The incorporation of D-amino acids, such as D-lysine from this compound, into a peptide sequence can have a profound impact on its conformational properties, often inducing specific turns that are crucial for biological activity. mdpi.com
The synthesis of cyclic peptides can be achieved by forming a lactam bridge between the side chains of two amino acids, such as the ε-amino group of lysine and the carboxyl group of an aspartic or glutamic acid. The orthogonal protection offered by this compound is instrumental in this process. After the linear peptide precursor is assembled on a solid support, the protecting groups on the side chains of D-lysine and the acidic amino acid are selectively removed. The on-resin cyclization is then carried out, followed by the cleavage of the peptide from the resin and the removal of any remaining protecting groups.
Table 2: Impact of D-Amino Acid Incorporation on Cyclic Peptide Properties
| Feature | Linear Peptides | Cyclic Peptides with L-Amino Acids | Cyclic Peptides with D-Amino Acids |
|---|---|---|---|
| Conformational Flexibility | High | Reduced | Highly Constrained |
| Receptor Binding | Often lower affinity | Can be high | Can be significantly enhanced due to pre-organized conformation mdpi.com |
| Proteolytic Stability | Low | Increased | Generally high google.com |
| Bioavailability | Generally poor | Can be improved | Can be improved |
Integration into Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. researchgate.net this compound can be a valuable building block for creating peptidomimetic scaffolds. The D-configuration of the lysine can introduce a non-natural turn or kink in the peptide backbone, which can be a desirable feature in a peptidomimetic designed to target a specific protein-protein interaction. nih.gov
The orthogonally protected amino groups of this compound allow for the attachment of various non-peptidic moieties to the lysine side chain. This can be used to create hybrid molecules that combine the recognition properties of a peptide with the pharmacological advantages of a small molecule. For example, the ε-amino group could be functionalized with a lipid to enhance cell permeability or with a chelating agent for imaging applications.
The synthesis of such peptidomimetics often involves a combination of solid-phase peptide synthesis and solution-phase organic chemistry. The peptide backbone is first assembled using standard SPPS techniques, incorporating the protected D-lysine derivative. After selective deprotection of the side chain, the desired modification is introduced in a subsequent chemical step.
Comparison of Synthetic Methodologies in Terms of Efficiency and Yield
Solid-Phase Peptide Synthesis (SPPS): Developed by Merrifield, SPPS has become the dominant method for peptide synthesis due to its ease of automation and purification. nii.ac.jp The growing peptide is anchored to an insoluble resin, and excess reagents are removed by simple filtration and washing. This drives the coupling reactions to completion, generally leading to high yields for each step. However, for very long or complex peptides, the accumulation of side products can make the final purification challenging. SPPS is particularly well-suited for the synthesis of linear peptides and can be adapted for branched and cyclic peptides using orthogonal protecting groups.
Table 3: Comparison of SPPS and LPPS for Peptide Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
|---|---|---|
| Principle | Peptide anchored to a solid support | All reactants are in solution |
| Purification | Simple filtration and washing of the resin | Chromatography, extraction, or crystallization at each step |
| Yield | Generally high per step due to use of excess reagents | Can be lower due to purification losses at each step researchgate.net |
| Automation | Easily automated nii.ac.jp | Difficult to automate |
| Scalability | Can be scaled up, but cost of resin can be a factor | More amenable to very large-scale industrial production for short peptides |
| Monitoring | More difficult to monitor reaction completion in real-time | Intermediates can be isolated and characterized |
| Solvent Usage | Often requires large volumes of solvents nii.ac.jp | Can also be solvent-intensive |
Recent advancements, such as micro-flow technology, are being explored to improve the efficiency and reduce the environmental impact of both solid- and solution-phase synthesis. nii.ac.jp For the synthesis of complex structures like those incorporating this compound, a hybrid approach that combines the strengths of both SPPS and LPPS is often employed.
Applications in Biochemical and Medicinal Chemistry Research
Development of Peptide-Based Therapeutics
The intrinsic properties of Z-D-Lys(boc)-ome make it an invaluable tool in the synthesis of peptide-based drugs, including therapeutic proteins and vaccines. The presence of the D-amino acid can confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and bioavailability of the resulting therapeutic.
Use in Therapeutic Protein and Vaccine Research
This compound serves as a key component in the synthesis of complex therapeutic proteins and peptides. chemimpex.comchemimpex.com Its application is particularly notable in the production of analogs of naturally occurring hormones, such as somatostatin (B550006). For instance, in the synthesis of octreotide, a potent somatostatin analog used in the treatment of acromegaly and certain tumors, derivatives of D-lysine are incorporated to improve the peptide's resistance to metabolic breakdown. googleapis.comgoogle.comgoogle.comgoogleapis.com The D-configuration of the lysine (B10760008) residue helps to stabilize the peptide's structure and prolong its therapeutic effect. googleapis.com
While specific examples in vaccine research are less documented in publicly available literature, the principles of enhancing peptide stability are directly applicable. The incorporation of this compound into synthetic peptide antigens could increase their half-life in the body, potentially leading to a more robust and sustained immune response.
Designing and Optimizing Drug Candidates with Modified Lysine Residues
The strategic use of protecting groups on this compound, namely the benzyloxycarbonyl (Z) group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the epsilon-amino group, allows for selective chemical modifications. issuu.com This differential protection is fundamental in designing and optimizing drug candidates. chemimpex.comchemimpex.com Researchers can selectively deprotect one of the amino groups to introduce other functional moieties, such as fatty acids for lipidation to improve pharmacokinetics, or chelating agents for radiolabeling in diagnostics. issuu.com
This ability to create peptidomimetics with altered tertiary structures can lead to drug candidates with improved potency, better tissue distribution, and enhanced selectivity for their biological targets. mdpi.com The modification of the lysine side chain is a powerful strategy to fine-tune the biological activity and therapeutic profile of a peptide drug. chemimpex.com
Bioconjugation and Functionalization Strategies
The versatility of this compound extends beyond its role as a simple amino acid building block. Its protected functional groups provide handles for a wide array of bioconjugation and functionalization strategies, enabling the creation of sophisticated drug delivery systems, biopharmaceuticals, and diagnostic tools. chemimpex.comchemimpex.com
Creating Targeted Drug Delivery Systems
In the realm of targeted drug delivery, this compound can be instrumental in linking therapeutic agents to carrier molecules, such as nanoparticles or self-assembling peptides. premierscience.comgenscript.comnih.govthno.org After incorporation into a peptide sequence, the orthogonally protected lysine side chain can be deprotected to allow for the attachment of a drug molecule or a targeting ligand. This approach facilitates the development of systems that can selectively deliver a therapeutic payload to diseased cells or tissues, thereby minimizing off-target effects. For example, self-assembling peptides incorporating such modified lysine residues can form nanostructures that encapsulate hydrophobic drugs, enhancing their solubility and enabling controlled release. genscript.comnih.gov
Synthesis of Biopharmaceuticals and Bioactive Conjugates
The synthesis of complex biopharmaceuticals often requires the precise assembly of different molecular components. This compound facilitates the creation of bioactive conjugates by providing a stable and reliable method for linking peptides to other biomolecules or synthetic polymers. chemimpex.com For instance, in the development of peptide-drug conjugates, the lysine side chain can serve as an attachment point for cytotoxic drugs, creating a targeted anticancer therapeutic. The stability conferred by the D-lysine backbone is particularly advantageous in these applications, ensuring that the conjugate reaches its target intact.
Research in Non-Natural Amino Acid Incorporation
The deliberate incorporation of non-natural amino acids, such as D-amino acids, into peptide structures is a powerful strategy to enhance their therapeutic potential and to probe biological processes. nih.gov this compound, as a protected form of D-lysine, is instrumental in this field.
Many natural products, particularly those of microbial origin, contain D-amino acids, which contribute to their unique biological activities and stability against enzymatic degradation. beilstein-journals.org Synthetic chemists utilize building blocks like this compound to create analogs of these natural products, aiming to replicate or improve upon their therapeutic effects.
For instance, the synthesis of analogs of the potent anticancer peptide yaku'amide A, which contains several unusual amino acids, involves the incorporation of D-amino acid derivatives. researchgate.net While not explicitly using this compound, the synthetic strategies for such complex molecules highlight the importance of having access to a diverse toolkit of protected D-amino acids to mimic the structural features of the natural product. researchgate.net By replacing native amino acids with D-isomers, researchers can develop analogs that retain the three-dimensional structure and potent bioactivity of the parent compound. researchgate.net
Another area of research is the development of antimicrobial peptides (AMPs). The introduction of D-lysine residues into AMPs, such as the hybrid peptide CM15 (derived from cecropin (B1577577) A and melittin), has been shown to modulate their activity and selectivity. nih.govmdpi.com These substitutions can disrupt the secondary structure, like α-helicity, which in turn reduces toxicity to eukaryotic cells while maintaining significant antimicrobial effects. nih.govmdpi.com This approach of creating diastereomeric analogs with D-lysine demonstrates a strategy to mimic and refine the properties of natural AMPs for improved therapeutic outcomes. nih.govmdpi.com
The synthesis of such D-lysine containing analogs relies on the availability of suitably protected D-lysine derivatives. The Boc and Z protecting groups are standard in peptide synthesis, offering orthogonal protection schemes that are crucial for the stepwise assembly of complex peptides. issuu.com
The incorporation of D-amino acids like D-lysine, facilitated by reagents such as this compound, into peptide backbones leads to the formation of hybrid peptide analogs with altered structural and functional characteristics. These analogs are invaluable tools for structure-activity relationship (SAR) studies.
Structural Impact:
The introduction of a D-amino acid can induce specific secondary structures, such as β-turns and helices, or disrupt existing ones. nih.govresearchgate.net For example, in studies of piscidin-1, an antimicrobial peptide, substituting L-lysine with D-lysine resulted in a helix-loop-helix structure in the presence of lipopolysaccharide (LPS), which was different from the helical structure of the native peptide. researchgate.net This altered conformation was found to be crucial for its anti-endotoxin activity. researchgate.net
In another study, a D-lysine-based chiral peptide nucleic acid (PNA) was shown to adopt a specific P-helix conformation when hybridized with DNA. pnas.org The presence of the chiral D-lysine units enhanced the conformational rigidity of the PNA, leading to increased selectivity in molecular recognition. pnas.org
A study on a series of 2:1-[α/aza]-pseudopeptides containing lysine revealed that the chirality of the amino acids significantly influenced the conformation. nih.govresearchgate.net The incorporation of alternating D- and L-lysine residues was found to decrease steric hindrance between the side chains compared to the homochiral analog. nih.govresearchgate.net
Functional Consequences:
The structural changes induced by D-lysine incorporation directly impact the biological function of the peptide. In the case of the piscidin-1 analogs, the D-lysine substituted versions showed significantly reduced cytotoxicity towards host cells while retaining potent antibacterial activity. researchgate.net Similarly, for the antimicrobial peptide CM15, D-lysine substitution led to a marked improvement in antimicrobial efficacy by dramatically lowering toxicity to eukaryotic cells with only a moderate decrease in antimicrobial activity. nih.govmdpi.com
Furthermore, the crystal structure of a tetrapeptide analog of somatostatin, DOTA-Phe-D-Trp-Lys-Thr-OMe, revealed specific conformations that are fundamental for its high selectivity towards somatostatin receptors, which are overexpressed in certain tumor cells. mdpi.com The synthesis of such analogs often starts with protected amino acids, including those with Boc protection on the lysine side chain. mdpi.com
These examples underscore the importance of D-amino acid incorporation in designing peptide analogs with improved therapeutic profiles. The detailed structural and functional data obtained from these studies guide the development of new and more effective peptide-based drugs.
| Peptide Analog | D-Lysine Effect on Structure | Functional Outcome |
| Piscidin-1 Analog | Induces a helix-loop-helix structure in the presence of LPS. researchgate.net | Reduced cytotoxicity, retained antibacterial and anti-endotoxin activity. researchgate.net |
| CM15 Analog | Progressive loss of helical secondary structure. nih.govmdpi.com | Decreased toxicity to eukaryotic cells, leading to improved antimicrobial selectivity. nih.govmdpi.com |
| D-lysine-based PNA | Enhances conformational rigidity, favoring a P-helix conformation. pnas.org | Increased selectivity in DNA binding. pnas.org |
| 2:1-[α/aza]-pseudopeptide | Alternating D/L-lysine reduces steric hindrance. nih.govresearchgate.net | Influences the overall conformation of the oligomer. nih.govresearchgate.net |
| Somatostatin Analog | Contributes to a specific conformation for receptor binding. mdpi.com | High selectivity for somatostatin receptors. mdpi.com |
Role in Advanced Materials Science (e.g., Polymeric Membranes)
The application of amino acid derivatives is expanding beyond biochemistry and medicine into the realm of advanced materials science. Specifically, lysine derivatives are being explored as functional additives in the development of high-performance polymeric membranes. mdpi.comresearchgate.netnih.gov
A notable example is the use of a lysine-based 2:1-[α/aza]-pseudopeptide series as additives in polymeric membranes for CO2 capture. nih.govresearchgate.netrsc.org In a study investigating CO2 separation, short sequences of aza-pseudopeptides containing lysine were incorporated into Pebax® 1074 membranes. nih.govresearchgate.net The research demonstrated that these peptide additives could enhance the CO2 separation performance of the membrane. nih.govresearchgate.net
The synthesis of these pseudopeptides involves standard peptide coupling techniques where protected amino acid derivatives, conceptually similar to this compound, are essential starting materials. nih.gov The study highlighted that the best performance was achieved with a pseudopeptidic dimer where the lysine side chain was deprotected. nih.govresearchgate.net This additive led to an increase in both the ideal CO2/N2 selectivity (from 42.8 to 47.6) and the CO2 permeability (from 132 to 148 Barrer) compared to the original Pebax® 1074 membrane. nih.govresearchgate.net
The research suggests that the presence of the amino acid residues within the polymer matrix facilitates the transport of CO2. The ability to synthesize and incorporate these specialized peptide structures, which can be influenced by the chirality and protecting groups of the initial building blocks, opens up new avenues for designing advanced membrane materials for efficient gas separation and other environmental applications. nih.govosti.gov
Conclusion
Z-D-Lys(boc)-ome is a synthetically versatile and strategically important derivative of D-lysine. Its unique combination of orthogonal protecting groups and a pre-formed methyl ester makes it an invaluable intermediate in the synthesis of complex peptides and other bioactive molecules. Its application in medicinal chemistry and drug development continues to contribute to the advancement of new therapeutic agents with enhanced properties. The continued exploration of the chemistry and applications of such advanced amino acid derivatives will undoubtedly lead to further innovations in the chemical and biomedical sciences.
Future Research Directions and Innovations
Advancements in Synthetic Route Design and Optimization
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals, including protected amino acids. vapourtec.comflowchemistry.com This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. pentelutelabmit.comrsc.org For a multi-step synthesis like that of Z-D-Lys(Boc)-OMe, a flow-based approach can streamline the process, minimizing manual handling and reducing the potential for side reactions. chimia.ch The constant washing of the resin in flow systems also enhances efficiency. flowchemistry.com
Biocatalysis: Enzymatic synthesis is another promising avenue for the production of chiral amino acids. nih.govresearchgate.net Biocatalysis offers high stereoselectivity, operating under mild conditions and reducing the need for toxic reagents and solvents. researchgate.net Research is ongoing to discover and engineer enzymes that can perform the specific protection and esterification steps required to produce this compound, offering a greener and more efficient alternative to traditional chemical synthesis. manchester.ac.uknih.govnih.govmdpi.com
Advanced Protecting Group Strategies: While the Z and Boc protecting groups are well-established, research into novel orthogonal protecting groups continues. peptide.comresearchgate.netacs.org The development of new protecting groups that can be removed under even milder or more specific conditions could further enhance the utility of D-lysine derivatives in complex peptide synthesis. nih.gov
| Synthetic Advancement | Potential Advantage for this compound Production |
| Flow Chemistry | Increased yield, higher purity, reduced reaction time, and automation potential. pentelutelabmit.comchimia.ch |
| Biocatalysis | High enantiopurity, environmentally friendly conditions, and reduced waste. nih.govresearchgate.net |
| Novel Protecting Groups | Greater synthetic flexibility and compatibility with sensitive peptide sequences. peptide.com |
Exploration of Novel Biochemical and Biotechnological Applications
The incorporation of D-amino acids like D-lysine into peptides can confer unique and advantageous properties. This compound is a key enabler of this research, with new applications continually being explored.
Enhanced Peptide Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that break down peptides in the body. nih.govlifetein.comamericanpeptidesociety.orgmdpi.com This increased stability leads to a longer half-life in biological systems, a crucial attribute for therapeutic peptides. nih.govnih.gov
Antimicrobial Peptides (AMPs): There is growing interest in developing D-peptides as antimicrobial agents. lifetein.com These peptides can disrupt bacterial membranes, and their resistance to enzymatic degradation makes them potent therapeutic candidates. mdpi.comscience.gov this compound is an essential building block for synthesizing these promising new antibiotics.
Enzyme Inhibitors: D-peptides can be designed to bind to the active sites of enzymes, thereby inhibiting their activity. lifetein.com Their inherent stability allows for prolonged inhibitory effects, making them valuable tools for studying enzyme function and for developing new therapeutic agents. lifetein.com
| Application | Benefit of Incorporating D-Lysine |
| Therapeutic Peptides | Increased resistance to enzymatic degradation, leading to longer in-vivo half-life. nih.govlifetein.comamericanpeptidesociety.org |
| Antimicrobial Peptides | Enhanced stability and potency against drug-resistant bacteria. mdpi.comscience.gov |
| Enzyme Inhibitors | Sustained therapeutic effects due to resistance to degradation. lifetein.com |
Development of Sustainable and Environmentally Benign Synthetic Processes
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. peptide.com This includes the development of more sustainable methods for producing and utilizing building blocks like this compound.
Green Solvents: Traditional peptide synthesis relies on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). tandfonline.com Research is actively exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidone (NBP). biotage.comrgdiscovery.com The use of propylene (B89431) carbonate has also shown promise as a green polar aprotic solvent for both solution- and solid-phase peptide synthesis. rsc.org Even water, the most environmentally benign solvent, is being investigated for use in peptide synthesis, sometimes with the aid of surfactants. advancedchemtech.comgreentech.fr
Enzymatic Deprotection: The use of enzymes to selectively remove protecting groups offers a mild and environmentally friendly alternative to harsh chemical deprotection methods. pnas.org This approach is still in development but holds significant promise for greening the peptide synthesis workflow.
| Green Chemistry Approach | Impact on this compound Lifecycle |
| Use of Green Solvents | Reduces the environmental footprint of peptide synthesis utilizing this building block. tandfonline.combiotage.comrgdiscovery.com |
| Waste Reduction Strategies | Improves the overall sustainability of producing peptides containing D-lysine. advancedchemtech.comresearchgate.net |
| Biocatalytic Methods | Offers a milder and more environmentally friendly route for both synthesis and deprotection. nih.govpnas.org |
Emerging Roles in Peptide Engineering and Drug Discovery Platforms
This compound is a valuable tool in the ever-evolving landscape of peptide engineering and drug discovery. Its unique properties are being leveraged to create novel peptide-based platforms and therapeutics.
Peptide Libraries: The synthesis of peptide libraries is a powerful method for discovering new drug candidates. The inclusion of D-amino acids like D-lysine, enabled by building blocks such as this compound, expands the chemical diversity of these libraries and can lead to the identification of peptides with improved therapeutic properties. nbinno.com
Enhanced Bioavailability: The incorporation of D-amino acids can improve the bioavailability of peptide drugs. lifetein.com Their increased stability and altered structural properties can enhance their absorption and distribution in the body.
Targeted Drug Delivery: The lysine (B10760008) side chain offers a versatile point for modification. After deprotection of the ε-amino group, various moieties such as imaging agents, targeting ligands, or drug payloads can be attached. The use of the D-isomer can enhance the stability of the resulting conjugate.
Structural Rigidity and Conformational Control: The introduction of D-amino acids can induce specific secondary structures, such as beta-turns, in peptides. nih.gov This conformational control can be used to improve a peptide's binding affinity and selectivity for its target. lifetein.com
| Application in Drug Discovery | Role of this compound |
| Peptide Library Screening | Expands chemical diversity and leads to the discovery of more stable and potent peptide leads. nbinno.com |
| Improving Pharmacokinetics | Enhances the stability and bioavailability of peptide drug candidates. lifetein.com |
| Peptide Conjugates | Provides a stable scaffold for the attachment of various functional molecules. |
| Peptide Conformation | Induces specific secondary structures to enhance binding affinity and selectivity. nih.gov |
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Z-D-Lys(Boc)-OH + HCl, H-Gly-OEt (THF/H2O, 24h) | 92% | |
| 2 | CDI-mediated esterification (MeOH, RT) | 85% |
Key Considerations :
- Monitor reaction progress via TLC or HPLC to confirm ester formation.
- Purify via flash chromatography to remove unreacted starting material .
Advanced Question: How can researchers resolve contradictions in NMR and mass spectrometry data during characterization of this compound?
Discrepancies often arise from:
Q. Methodological Approach :
NMR Analysis : Compare δ-values for Boc (1.4 ppm) and Z-group (7.3–7.5 ppm) protons .
HRMS : Verify molecular ion [M+H]<sup>+</sup> at m/z 330.81 (calculated) .
Cross-Validation : Use orthogonal techniques (e.g., IR for carbonyl stretches) .
Critical Evaluation :
If Boc deprotection is incomplete, residual peaks at δ 1.4 ppm may persist. Repeat purification or adjust TFA exposure time .
Advanced Question: What experimental design considerations are critical for optimizing this compound incorporation into peptide chains?
Q. Challenges :
Q. Optimization Strategies :
Validation :
Monitor coupling completion via Kaiser test and confirm enantiomeric purity via CD spectroscopy .
Advanced Question: How can computational modeling predict the stability of this compound under varying pH conditions?
Q. Approach :
Molecular Dynamics (MD) Simulations : Model hydrolysis of the methyl ester at pH 7.4 (physiological) vs. pH 2.0 (deprotection).
DFT Calculations : Compare activation energies for Boc cleavage under acidic conditions .
Q. Case Study :
- Prediction : Methyl ester hydrolyzes faster at alkaline pH.
- Experimental Validation : Conduct stability assays using HPLC to quantify degradation products .
Implications :
Guides storage conditions (e.g., avoid basic buffers) and informs deprotection protocols .
Advanced Question: What strategies mitigate enantiomeric contamination when using this compound in solid-phase synthesis?
Q. Risk Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
